2-(2-Fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(2-Fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitro groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multiple steps:
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Esterification: The methoxycarbonyl group is introduced through esterification, typically using methanol and a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the fluorinated and nitrated aromatic rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and fluorination to ensure better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: 2-(2-Fluoro-4-methoxycarbonylphenyl)-4-aminobenzoic acid.
Substitution: 2-(2-Methoxycarbonylphenyl)-4-nitrobenzoic acid.
Hydrolysis: 2-(2-Fluoro-4-carboxyphenyl)-4-nitrobenzoic acid.
Scientific Research Applications
2-(2-Fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid depends on its application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Electronic Properties: In materials science, the presence of electron-withdrawing groups like fluorine and nitro enhances the compound’s electronic properties, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 4-Methoxycarbonyl-2-fluorophenylboronic acid
- 2-Fluoro-4-methoxycarbonylbenzeneboronic acid
Uniqueness
2-(2-Fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the combination of fluorine, nitro, and methoxycarbonyl groups in its structure. This combination imparts distinct electronic and steric properties, making it a valuable intermediate for synthesizing complex molecules with specific functionalities.
Properties
IUPAC Name |
2-(2-fluoro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO6/c1-23-15(20)8-2-4-10(13(16)6-8)12-7-9(17(21)22)3-5-11(12)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSUCLAIFXYGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691451 |
Source
|
Record name | 2'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-32-1 |
Source
|
Record name | 2'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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